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molecular formula C10H11NO B8623884 2,3,4,5-tetrahydro-1H-1,5-epoxybenzo[d]azepine

2,3,4,5-tetrahydro-1H-1,5-epoxybenzo[d]azepine

Cat. No. B8623884
M. Wt: 161.20 g/mol
InChI Key: LCAASIZLDKWUAX-UHFFFAOYSA-N
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Patent
US08552186B2

Procedure details

Methanesulfonic acid 3-methanesulfonyloxymethyl-1,3-dihydro-isobenzofuran-1-ylmethyl ester (12.1 g, 36 mmol) and conc. NH4OH (50 mL) was dissolved in acetonitrile (100 mL) and heated at 100° C. in a sealed vessel for 2 h. The reaction was then cooled, adjusted to pH 5-6 with 1 N HCl and extracted with diethyl ether (100 mL). The aqueous layer was then basified with 10 N NaOH and extracted with diethyl ether (2×100 mL). The later organic layer was dried over MgSO4, filtered, concentrated and purified with silica gel chromatography (0-15% MeOH in CH2Cl2) to obtain 12-Oxa-10-aza-tricyclo[6.3.1.0*2,7*]dodeca-2,4,6-triene as a brown, viscous oil (5.1 g, 88%). MS (m/e) 162 (M+1); HPLC (93%)
Name
Methanesulfonic acid 3-methanesulfonyloxymethyl-1,3-dihydro-isobenzofuran-1-ylmethyl ester
Quantity
12.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
88%

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][CH:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]([CH2:16]OS(C)(=O)=O)[O:8]1)(=O)=O.[NH4+:22].[OH-].Cl>C(#N)C>[CH:9]12[O:8][CH:7]([CH2:6][NH:22][CH2:16]1)[C:15]1[C:10]2=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Methanesulfonic acid 3-methanesulfonyloxymethyl-1,3-dihydro-isobenzofuran-1-ylmethyl ester
Quantity
12.1 g
Type
reactant
Smiles
CS(=O)(=O)OCC1OC(C2=CC=CC=C12)COS(=O)(=O)C
Name
Quantity
50 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The later organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified with silica gel chromatography (0-15% MeOH in CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
C12C3=CC=CC=C3C(CNC1)O2
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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